molecular formula C10H16N2O2 B2882520 N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide CAS No. 97543-14-1

N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide

Cat. No. B2882520
CAS RN: 97543-14-1
M. Wt: 196.25
InChI Key: CJPWAGMAULKYID-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide, also known as MOA-728, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOA-728 is a selective agonist of the G protein-coupled receptor 40 (GPR40), which is involved in the regulation of insulin secretion and glucose homeostasis.

Scientific Research Applications

N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide has been studied for its potential applications in scientific research, particularly in the fields of diabetes and obesity. As a selective agonist of GPR40, N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide has been shown to have anti-obesity effects by reducing food intake and body weight in animal models of obesity.

Mechanism of Action

N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide binds selectively to GPR40, a G protein-coupled receptor that is expressed in pancreatic beta cells and plays a key role in the regulation of insulin secretion. Activation of GPR40 by N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide leads to the stimulation of intracellular signaling pathways that ultimately result in the secretion of insulin from pancreatic beta cells. N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide has also been shown to activate other signaling pathways involved in the regulation of glucose homeostasis, including the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide have been extensively studied in animal models. N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide has been shown to reduce food intake and body weight in animal models of obesity. N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide has also been shown to activate other signaling pathways involved in the regulation of glucose homeostasis, including the AMPK pathway.

Advantages and Limitations for Lab Experiments

N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide has several advantages for lab experiments. It is a highly selective agonist of GPR40, which allows for precise modulation of insulin secretion and glucose homeostasis. Additionally, N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide has been optimized for high purity and stability, which allows for consistent results in experiments. However, there are also limitations to the use of N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide in lab experiments. Its effects on insulin secretion and glucose homeostasis may vary depending on the animal model used, and its effects on humans are not yet fully understood.

Future Directions

There are several future directions for the research of N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide. One potential direction is the development of N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide as a therapeutic agent for the treatment of diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide and its effects on other signaling pathways involved in glucose homeostasis. Finally, the use of N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide in combination with other compounds may have synergistic effects on insulin secretion and glucose homeostasis, which could lead to the development of more effective therapies for diabetes and obesity.

Synthesis Methods

The synthesis of N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide involves the reaction of 3-aminoprop-2-enoic acid with N-methyl-3-aminopropionitrile, followed by cyclization with ethyl chloroformate to form the 2-oxoazepane ring. The resulting compound is then treated with methylamine to form N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide. The synthesis of N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide has been optimized to yield a high purity compound suitable for scientific research.

properties

IUPAC Name

N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-9(13)12(2)8-6-4-5-7-11-10(8)14/h3,8H,1,4-7H2,2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPWAGMAULKYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCNC1=O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(2-oxoazepan-3-yl)prop-2-enamide

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